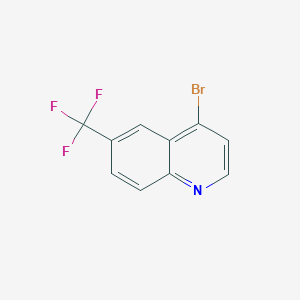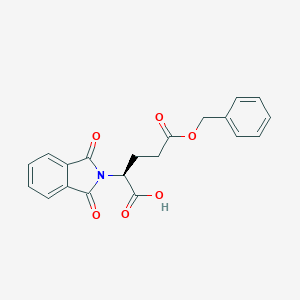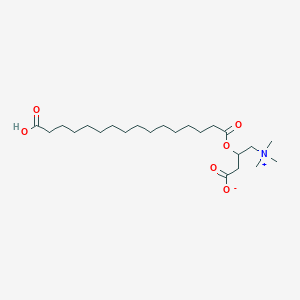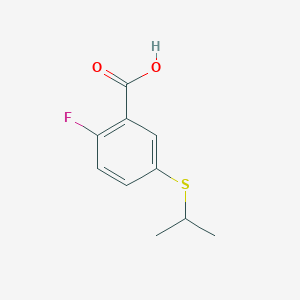
4-Bromo-6-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-(trifluoromethyl)quinoline is a compound that has been the subject of various studies due to its potential applications in different fields, including liquid crystal technology and medicinal chemistry. The compound is characterized by the presence of a bromine atom at the 4-position and a trifluoromethyl group at the 6-position on the quinoline ring system.
Synthesis Analysis
The synthesis of related quinoline derivatives has been reported through different methods. One approach involves the Sonogashira cross-coupling reaction, which yields a series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines with varying yields. This method utilizes 6-bromoquinolines and phenylacetylene as precursors in the presence of a palladium catalyst system . Another synthesis route for 4-bromo quinolines is through a TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides, which also allows for further functionalization at the C4 position of the quinoline ring .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can significantly influence their properties and applications. For instance, the torsional angles between the quinoline and aryl moieties at the 2-position can affect the hysteresis observed during the crystallization process of liquid crystals . The crystal structure of a related compound, 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, has been determined by X-ray diffraction, revealing a half-chair conformation of the six-membered ring and significant dihedral angles between the phenyl rings .
Chemical Reactions Analysis
4-Bromo-6-(trifluoromethyl)quinoline and its derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, 4-bromo quinolines can participate in coupling reactions or nucleophilic reactions, leading to a diverse array of functionalized compounds . The presence of the bromo and trifluoromethyl groups on the quinoline ring makes these compounds versatile intermediates for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. Compounds with a 4-(trifluoromethyl)quinoline core have been shown to possess liquid crystal properties, although these properties are highly dependent on the molecular length and the specific substituents present on the quinoline ring . Additionally, the introduction of different substituents can lead to variations in antimicrobial activity, as seen in the case of 2,3-bis(bromomethyl)quinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Elaboration
4-Bromo-6-(trifluoromethyl)quinoline has been utilized in chemical synthesis and structural elaboration. The compound has been involved in the synthesis of 4-trifluoromethyl-2-quinolinones and further converted to various derivatives, including 2-bromo-4-(trifluoromethyl)quinolines and 4-trifluoromethyl-2-quinolinecarboxylic acids (Lefebvre, Marull, & Schlosser, 2003). These conversions highlight its versatility in organic synthesis and potential for creating diverse quinoline-based compounds.
Reactivity and Molecular Interactions
The reactivity of 4-Bromo-6-(trifluoromethyl)quinoline is notable, particularly in the context of halogen/metal exchange reactions. These reactions have been leveraged to produce quinolines with varied functional groups, demonstrating the compound's utility in generating diverse quinolines for different applications (Marull & Schlosser, 2003).
Photophysical Properties and Biomolecular Binding
A study on the synthesis of new quinoline derivatives, which include the 4-bromo-6-(trifluoromethyl)quinoline structure, has explored their photophysical properties and biomolecular binding capabilities. These properties are important in the context of biological and materials science applications (Bonacorso et al., 2018).
Synthesis of Liquid Crystal Compounds
In the field of materials science, 4-bromo-6-(trifluoromethyl)quinoline has been used in the synthesis of liquid crystal compounds. This application demonstrates its potential in creating materials with specific optical and physical properties, which are essential in various technological applications (Rodrigues et al., 2019).
Development of Antimicrobial and Antimalarial Agents
The synthesis and evaluation of 4-bromo-6-(trifluoromethyl)quinoline derivatives for antimicrobial and antimalarial properties indicate its potential in drug discovery and pharmaceutical research (Parthasaradhi et al., 2015).
Safety And Hazards
Zukünftige Richtungen
The future directions of “4-Bromo-6-(trifluoromethyl)quinoline” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Eigenschaften
IUPAC Name |
4-bromo-6-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-3-4-15-9-2-1-6(5-7(8)9)10(12,13)14/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNZIUQSTWFKRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596501 |
Source


|
| Record name | 4-Bromo-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(trifluoromethyl)quinoline | |
CAS RN |
1070879-32-1 |
Source


|
| Record name | 4-Bromo-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)







